molecular formula C8H12N2O B7804301 6-methyl-5-propyl-1H-pyrimidin-4-one

6-methyl-5-propyl-1H-pyrimidin-4-one

Cat. No.: B7804301
M. Wt: 152.19 g/mol
InChI Key: UAJIFHDSCLQUON-UHFFFAOYSA-N
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Description

6-methyl-5-propyl-1H-pyrimidin-4-one . It is an organoheterocyclic compound belonging to the pyrimidines and derivatives category. The molecular formula of this compound is C8H12N2O , and it has a molecular weight of 152.197 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-5-propyl-1H-pyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of propylamine with methyl acetoacetate in the presence of a base, followed by cyclization with formamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-methyl-5-propyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides , while reduction can produce dihydropyrimidines .

Scientific Research Applications

6-methyl-5-propyl-1H-pyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-methyl-5-propyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-2-propylpyrimidin-4-one
  • 6-ethyl-5-propyl-1H-pyrimidin-4-one
  • 6-methyl-5-butyl-1H-pyrimidin-4-one

Uniqueness

6-methyl-5-propyl-1H-pyrimidin-4-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

6-methyl-5-propyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-3-4-7-6(2)9-5-10-8(7)11/h5H,3-4H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJIFHDSCLQUON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(NC=NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=C(NC=NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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